Product packaging for Cirazoline hydrochloride(Cat. No.:CAS No. 40600-13-3)

Cirazoline hydrochloride

Cat. No.: B1669081
CAS No.: 40600-13-3
M. Wt: 252.74 g/mol
InChI Key: XFRXWLWUUDJHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Current Status of Cirazoline (B1222771) Hydrochloride in Academic Research

Cirazoline hydrochloride is a key pharmacological tool in contemporary academic research, primarily due to its distinct profile as a potent and selective α-adrenergic receptor agonist. tocris.com It is characterized as a full agonist at the α1A-adrenergic receptor (α1A-AR), a partial agonist at the α1B and α1D subtypes, and a nonselective antagonist at α2-adrenergic receptors. drugbank.comwikipedia.orgncats.io Its non-selective binding to imidazoline (B1206853) sites has also been noted. mpbio.com This specific receptor interaction profile makes it an invaluable compound for dissecting the physiological and pathological roles of individual α1-adrenoceptor subtypes.

Recent research highlights the continued importance of cirazoline as a reference compound and a structural template for drug discovery. A significant area of investigation involves its use as a foundational structure for developing novel therapeutics. For instance, researchers have successfully synthesized the first positive allosteric modulator (PAM) for the α1-AR based on the structure of cirazoline. nih.govresearchgate.net This PAM, derived from cirazoline, potentiates the effect of endogenous ligands like norepinephrine (B1679862) in a subtype-selective manner, offering a promising strategy for developing therapies that avoid the broad side effects of traditional agonists. nih.govresearchgate.net

Furthermore, cirazoline is actively used in neuroscience to probe the functions of adrenergic systems in the brain. A 2019 study, for example, used iontophoretic application of cirazoline in the primate dorsolateral prefrontal cortex to demonstrate that direct α1-AR stimulation consistently suppresses the firing of neurons associated with working memory. jneurosci.org Other studies have re-examined its pharmacological profile, confirming its antagonist activity at the α2A-AR subtype while behaving as an agonist at α2B- and α2C-AR subtypes. conicet.gov.ar These ongoing investigations underscore cirazoline's role as a critical tool for elucidating complex biological pathways and as a scaffold for innovative drug design. nih.govresearchgate.net

Table 1: Receptor Binding Affinity and Activity of Cirazoline

This table summarizes the binding affinity (Ki) and functional activity of cirazoline at various adrenergic receptor subtypes as reported in research literature.

Receptor SubtypeBinding Affinity (Ki)Reported ActivityReference(s)
α1A-AR 120 nMFull Agonist medchemexpress.commedchemexpress.comszabo-scandic.com
α1B-AR 960 nMPartial Agonist medchemexpress.commedchemexpress.comszabo-scandic.com
α1D-AR 660 nMPartial Agonist medchemexpress.commedchemexpress.comszabo-scandic.com
α2-AR Not SpecifiedNonselective Antagonist drugbank.comwikipedia.org
α2A-AR Not SpecifiedAntagonist conicet.gov.ar
α2B-AR Not SpecifiedAgonist conicet.gov.ar
α2C-AR Not SpecifiedAgonist conicet.gov.ar

Rationale for Comprehensive Research on this compound

The rationale for continued and comprehensive research on this compound is multifaceted, stemming from its utility as a selective pharmacological probe and its potential as a template for novel drug development. nih.govresearchgate.net Its well-defined activity profile, particularly its high potency and full agonism at the α1A-adrenergic receptor, allows researchers to selectively activate this subtype and investigate its specific contributions to physiological processes, from cardiovascular regulation to higher cognitive functions like spatial working memory. wikipedia.orgjneurosci.org

A primary driver for research is the therapeutic potential of modulating α1-AR subtypes. However, the development of agonists has been hampered by cardiovascular side effects, such as changes in blood pressure. nih.gov Cirazoline's chemical structure provides a valuable starting point for designing new molecules that can overcome these limitations. The recent development of an α1A-AR positive allosteric modulator (PAM) derived from cirazoline exemplifies this rationale. nih.govresearchgate.net Such compounds represent a new therapeutic paradigm, as they enhance the effects of the body's own neurotransmitters (like norepinephrine) only where they are being released, rather than causing widespread, non-specific activation. nih.gov This approach could lead to treatments for various disorders with significantly improved side-effect profiles. nih.govresearchgate.net

Furthermore, cirazoline's interactions with multiple receptor systems, including different α-adrenergic and imidazoline receptor subtypes, make it a valuable tool for structure-activity relationship (SAR) studies. researchgate.net By systematically modifying its structure and observing the resulting changes in receptor affinity and activity, scientists can map the chemical features required for selectivity. researchgate.net This knowledge is crucial for designing highly selective ligands for not only α1-AR subtypes but also for imidazoline receptors, which are themselves targets for conditions like chronic pain and metabolic disorders. researchgate.netnih.gov Therefore, comprehensive research on cirazoline is justified by its established role in fundamental research and its significant potential to guide the creation of next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2O B1669081 Cirazoline hydrochloride CAS No. 40600-13-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13;/h1-4,10H,5-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRXWLWUUDJHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2OCC3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59939-16-1 (Parent)
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70193610
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40600-13-3
Record name 1H-Imidazole, 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40600-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cirazoline hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW7L9T3TSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structure Activity Relationship Sar Studies

Key Pharmacophoric Features for α1-Agonist Activity

The potent α1-adrenergic agonist activity of cirazoline (B1222771) is attributed to specific pharmacophoric features within its chemical structure. The primary components contributing to this activity are the imidazoline (B1206853) ring, the phenoxy-methyl linker, and the cyclopropyl (B3062369) substituent on the phenyl ring.

The oxygen atom within the ether linkage of the side-chain is a critical determinant for α1-agonist activity. nih.govresearchgate.net Studies involving the synthesis and pharmacological evaluation of cirazoline analogues have demonstrated that this oxygen atom is essential for maintaining significant agonist activity at α1-adrenoceptors. nih.govresearchgate.net Its presence is believed to be crucial for the correct orientation and interaction of the molecule with the receptor binding pocket. The insertion of an oxygen atom in the bridge between the phenyl and imidazoline rings has been shown to confer α1-agonistic properties. researchgate.net

While the oxygen atom is essential, the cyclopropyl ring is not strictly required for α1-agonist activity but plays a significant role in conferring selectivity for the α1-adrenoceptor subtype. nih.govresearchgate.net The cyclopropyl group can be replaced by other substituents without a complete loss of α1-agonist activity. nih.gov For instance, replacing the cyclopropyl ring with an isopropoxy group can result in a compound that retains high α1-adrenergic receptor selectivity. nih.gov However, the cyclopropyl moiety appears to be important for achieving high α1-selectivity. nih.govresearchgate.net

Table 1: Effect of Substitutions on the Cyclopropyl Ring on α1-Adrenergic Receptor Activity
Substitution on Phenyl RingRelative α1-Agonist Activityα1-Selectivity
Cyclopropyl (Cirazoline)HighHigh
IsopropoxyHigh (equiactive with cirazoline)Reduced compared to cirazoline
UnsubstitutedLowered affinity for α1-receptorSignificantly reduced
MethylLowered affinity for α1-receptorSignificantly reduced
AllylLowered affinity for α1-receptorSignificantly reduced

Modulation of α2-Adrenoreceptor Activity through Structural Modifications

Cirazoline itself is a potent α1-adrenergic receptor agonist but also acts as a competitive α2-adrenergic receptor antagonist. nih.gov Structural modifications to the cirazoline molecule can significantly modulate its activity at α2-adrenoceptors. Interestingly, substitutions that maintain or enhance α1-agonist activity can lead to a reversal of activity at α2-adrenoceptors. For example, the replacement of the cyclopropyl ring with an isopropoxy group, which maintains potent α1-agonist activity, causes a switch from antagonist to agonist or partial agonist activity at α2-adrenoceptors. nih.govresearchgate.net This highlights that the nature of the substituent on the phenyl ring is a key determinant of the pharmacological profile at α2-adrenoceptors, allowing for the fine-tuning of selectivity between α1 and α2 subtypes. nih.gov

Development of Analogues and Derivatives

The core structure of cirazoline has served as a template for the development of numerous analogues and derivatives with modified pharmacological profiles. These efforts have aimed to enhance selectivity for specific adrenoceptor subtypes or to explore interactions with other receptor systems, such as imidazoline receptors. nih.govnih.gov

Key modifications have included:

Substitution on the phenyl ring: As discussed, altering the cyclopropyl group has been a primary strategy to modulate activity and selectivity. nih.govnih.gov

Modifications of the imidazoline ring: While less explored for adrenergic activity, changes to this moiety can impact affinity for imidazoline binding sites.

Alterations to the linker: The length and composition of the chain connecting the phenyl and imidazoline rings can influence receptor interaction.

One notable analogue, where the cyclopropyl ring is replaced by an isopropoxy group, resulted in a molecule that was 20-fold more selective for α1-adrenergic receptors than for imidazoline/guanidinium receptive sites (IGRS), representing a 500-fold increase in selectivity relative to cirazoline. nih.gov Other derivatives, such as those with methyl and allyl substitutions in place of the cyclopropyl group, have been shown to exhibit high affinity and selectivity for IGRS over α1-adrenergic receptors. nih.gov

Table 2: Pharmacological Profile of Selected Cirazoline Analogues
Analogue/DerivativeKey Structural ModificationPrimary Pharmacological Activity
Compound 20 (Isopropoxy analogue)Replacement of cyclopropyl with isopropoxyPotent α1-agonist, equiactive with cirazoline nih.gov
Unsubstituted phenyl analogue (Compound 3)Removal of the cyclopropyl groupHigh affinity and selectivity for IGRS nih.gov
Methyl-substituted analogue (Compound 4)Replacement of cyclopropyl with methylHigh affinity and selectivity for IGRS nih.gov
Allyl-substituted analogue (Compound 12)Replacement of cyclopropyl with allylHigh affinity and selectivity for IGRS nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or chromatographic retention, respectively. nih.govmdpi.com

QSAR studies aim to develop mathematical models that relate molecular descriptors (physicochemical properties) of a series of compounds to their pharmacological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

QSRR modeling establishes a relationship between the structural features of molecules and their retention behavior in chromatography. nih.gov This can be useful in predicting the separation of related compounds and understanding their lipophilicity. nih.gov

While these methodologies are powerful tools in drug design and analysis, specific and detailed QSAR or QSRR models for cirazoline hydrochloride and its direct analogues are not extensively reported in the reviewed literature. The development of such models would require a large dataset of structurally diverse cirazoline derivatives with consistently measured biological activities or retention times.

Cellular and Subcellular Mechanisms of Action

Effects on Neuronal Activity and Neurotransmission

Cirazoline's impact on the central nervous system is largely defined by its interaction with adrenergic receptors, which play a crucial role in modulating neuronal excitability and synaptic communication.

Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a fundamental cellular mechanism underlying learning and memory. frontiersin.org Studies have shown that long-term stimulation of the α1A-adrenergic receptor can enhance synaptic plasticity. nih.gov In animal models, treatment with the α1A-adrenergic receptor-selective agonist cirazoline (B1222771) has been demonstrated to improve cognitive functions. nih.gov Specifically, mice treated with cirazoline showed enhanced performance in learning and memory tasks such as the Barnes and Multi-T mazes. nih.gov Furthermore, hippocampal brain slices from mice with long-term α1A-adrenergic receptor stimulation exhibited increased basal synaptic transmission, paired-pulse facilitation, and long-term potentiation compared to wild-type mice. nih.gov These findings suggest that cirazoline's agonistic action at α1A-adrenergic receptors can positively modulate the cellular processes that underpin learning and memory. nih.gov

Conversely, research has also indicated that cirazoline can, under certain conditions, reduce synaptic transmission. In studies on the in vitro mouse spinal cord, the α1-adrenoceptor agonist cirazoline was found to reduce synaptic transmission of myelinated afferents. researchgate.net This highlights the complex and context-dependent nature of cirazoline's effects on synaptic function.

Norepinephrine (B1679862) (NE) is a key catecholamine that coordinates the activity of the central nervous system by modulating cell function across numerous brain regions. frontiersin.org Cirazoline, as an α-adrenergic agonist, directly interacts with the norepinephrine signaling pathway. It is a full agonist at the α1A-adrenergic receptor and a partial agonist at the α1B and α1D subtypes. wikipedia.orgdrugbank.com This agonism at α1-receptors can mimic the effects of norepinephrine, influencing a variety of physiological processes. nih.gov

Interestingly, cirazoline also exhibits antagonist activity at α2-adrenergic receptors. wikipedia.orgnih.gov Presynaptic α2-receptors typically function as autoreceptors, providing negative feedback to inhibit further norepinephrine release. By acting as an antagonist at these receptors, cirazoline can block this feedback mechanism, potentially leading to an increase in norepinephrine release. nih.gov This dual action—stimulating postsynaptic α1-receptors while blocking presynaptic inhibitory α2-receptors—suggests that cirazoline can significantly amplify norepinephrine signaling. nih.gov However, some studies have also reported a presynaptic inhibitory action of cirazoline, suggesting a complex interplay of its effects at different receptor subtypes and locations. nih.gov

The interaction of cirazoline with norepinephrine signaling has been shown to have opposing effects depending on the receptor subtype involved. For instance, stimulation of α1-adrenergic receptors has been found to impair spatial working memory, whereas stimulation of α2-adrenergic receptors improves it. nih.gov This indicates that the net effect of cirazoline on cognitive functions related to norepinephrine signaling is a balance of its activities at these different receptor subtypes.

The interaction between the adrenergic system and other neurotransmitter systems, such as the neurokinin system, is critical for the regulation of vital functions like respiration. While direct studies on the interaction of cirazoline with NK1 antagonists on respiratory activity are not extensively detailed in the provided context, the broader understanding of drug interactions in respiratory diseases provides a framework for potential mechanisms. mdpi.com Adrenergic agonists can influence airway smooth muscle tone, and their effects can be modulated by other compounds acting on different receptor systems. nih.gov Further research is needed to specifically elucidate the synergistic or antagonistic effects of cirazoline and NK1 antagonists on respiratory control centers and peripheral airway tissues.

Noradrenaline, acting through α1-adrenoceptors, has a modulatory role on the release of serotonin (5-HT), another key neurotransmitter involved in mood, cognition, and various physiological processes. nih.gov Studies have demonstrated that cirazoline, as an α1-adrenoceptor agonist, can enhance serotonin release. nih.govnih.gov

In microdialysis studies, systemic or local administration of cirazoline was found to further increase the extracellular levels of serotonin in the prefrontal cortex and ventral hippocampus, particularly in the presence of a serotonin reuptake inhibitor like citalopram. nih.gov This suggests that activation of α1-adrenoceptors by cirazoline facilitates the release of serotonin from nerve terminals. Furthermore, the α1-adrenoceptor antagonist prazosin was able to block this cirazoline-induced increase in serotonin, confirming the involvement of α1-receptors. nih.gov

Research on rat pineal glands in vitro has also shown that α1-adrenoceptor agonists, including cirazoline, stimulate the release of serotonin. nih.gov This effect was specific to α1-receptors, as α2- and β-adrenoceptor agonists had no effect. nih.gov These findings provide strong evidence that cirazoline's action on α1-adrenoceptors plays a significant role in modulating the serotonergic system. nih.govnih.gov

Impact on Cellular Survival and Proliferation (e.g., Glioblastoma-initiating cells)

Glioblastoma is an aggressive and lethal form of brain cancer, with a subpopulation of cells known as glioblastoma-initiating cells (GICs) thought to be responsible for tumor initiation and recurrence. nih.gov Recent research has explored the role of α1-adrenergic receptors in the survival and proliferation of these cells.

Interestingly, while the α1-adrenergic receptor antagonist prazosin has been shown to inhibit glioblastoma growth, the agonist cirazoline does not appear to have the same effect. medchemexpress.com In one study, cirazoline did not alter the survival of glioblastoma-initiating cells and only weakly counteracted the cell death induced by prazosin. medchemexpress.com This suggests that while the α1-adrenergic system is implicated in glioblastoma cell survival, direct agonism by cirazoline does not promote their proliferation and may not be a viable therapeutic strategy. medchemexpress.com The mechanisms underlying these differential effects between α1-agonists and antagonists on GICs require further investigation. mdpi.comnih.gov

Toxicological and Safety Pharmacology Studies

Acute Toxicity Profiles

Irritant and Sensitization Effects

Specific studies evaluating the potential of cirazoline (B1222771) hydrochloride to cause skin or eye irritation, as well as its capacity to induce skin sensitization (allergic contact dermatitis), are not described in publicly accessible scientific literature. Standard tests, such as the Draize test for irritation and guinea pig maximization or local lymph node assays for sensitization, have not been reported for this compound.

Carcinogenicity Assessments

There is no publicly available information from long-term carcinogenicity bioassays in rodent models for cirazoline hydrochloride. Such studies are typically conducted over the lifespan of the animals to assess the potential for a substance to cause cancer. Furthermore, results from genotoxicity assays, such as the Ames test for mutagenicity, which often inform the need for carcinogenicity studies, have not been found in the available literature for this compound.

Environmental Toxicology

Detailed studies on the environmental fate and effects of this compound are not available in the public domain. Information regarding its aquatic toxicity, biodegradability, bioaccumulation potential, and mobility in soil is currently lacking.

Aquatic Toxicity: Data on the acute and chronic toxicity of this compound to aquatic organisms such as fish, daphnia, and algae are not available.

Biodegradation: Information on the biodegradability of this compound in aquatic or soil environments has not been found.

Bioaccumulation: The potential for this compound to accumulate in living organisms, indicated by a bioaccumulation factor (BCF), has not been reported.

Mobility: The extent to which this compound adsorbs to soil particles and its potential for leaching into groundwater, often determined by the soil adsorption coefficient (Koc), is unknown.

Interaction with Other Drugs Affecting the Cardiovascular System

This compound, as an α-adrenergic agonist, has the potential for significant pharmacodynamic interactions with various cardiovascular drugs. These interactions can alter the therapeutic effects of either drug and may lead to adverse cardiovascular events.

Interaction with Antihypertensives

The primary action of cirazoline is vasoconstriction, which can counteract the effects of antihypertensive medications.

General Antihypertensives: Cirazoline may decrease the therapeutic efficacy of a wide range of antihypertensive agents, including but not limited to aliskiren, ambrisentan, bosentan, candesartan cilexetil, captopril, clonidine, cryptenamine, debrisoquine, deserpidine, dihydralazine, epoprostenol, eprosartan, hydralazine, indapamide, and guanoxan drugbank.com. The vasoconstrictive properties of cirazoline oppose the blood pressure-lowering mechanisms of these drugs.

Diuretics: The antihypertensive effects of diuretic medications such as chlorothiazide, cyclopenthiazide, cyclothiazide, hydrochlorothiazide, and hydroflumethiazide can be diminished by the concurrent use of cirazoline drugbank.com.

Interaction with Beta-blockers

Beta-adrenergic blockers (beta-blockers) are commonly used to treat hypertension, angina, and arrhythmias. Their interaction with cirazoline can lead to complex and potentially adverse cardiovascular effects.

Therapeutic Efficacy: The therapeutic effects of cirazoline may be reduced when used in combination with beta-blockers like acebutolol, alprenolol, atenolol, betaxolol, bisoprolol, carvedilol, celiprolol, esmolol, and indenolol drugbank.com. This is likely due to the opposing effects on the sympathetic nervous system.

Unopposed Alpha-Adrenergic Stimulation: In the presence of non-selective beta-blockade, the α-adrenergic agonistic effects of cirazoline may be unopposed, potentially leading to a significant increase in blood pressure.

Interaction with Calcium Channel Blockers

Calcium channel blockers (CCBs) cause vasodilation by inhibiting the influx of calcium into vascular smooth muscle cells.

Decreased Antihypertensive Activity: Cirazoline can diminish the antihypertensive effects of calcium channel blockers such as amlodipine, bepridil, and diltiazem drugbank.com. The vasoconstriction induced by cirazoline directly opposes the vasodilatory action of CCBs. A study on rat perfused hindquarters demonstrated that the vasoconstriction caused by cirazoline could be influenced by the calcium channel blocker nifedipine under certain experimental conditions, highlighting the interplay between alpha-adrenoceptor activation and calcium influx nih.gov.

The following table summarizes the potential interactions between this compound and various classes of cardiovascular drugs.

Drug ClassInteracting DrugsPotential Effect
Antihypertensives Aliskiren, Ambrisentan, Bosentan, Candesartan cilexetil, Captopril, Clonidine, Cryptenamine, Debrisoquine, Deserpidine, Dihydralazine, Epoprostenol, Eprosartan, Hydralazine, Indapamide, Guanoxan drugbank.comDecreased antihypertensive effect of the interacting drug drugbank.com
Diuretics Chlorothiazide, Cyclopenthiazide, Cyclothiazide, Hydrochlorothiazide, Hydroflumethiazide drugbank.comDecreased antihypertensive effect of the diuretic drugbank.com
Beta-blockers Acebutolol, Alprenolol, Atenolol, Betaxolol, Bisoprolol, Carvedilol, Celiprolol, Esmolol, Indenolol drugbank.comDecreased therapeutic efficacy of cirazoline drugbank.com
Calcium Channel Blockers Amlodipine, Bepridil, Diltiazem drugbank.com, Nifedipine nih.govDecreased antihypertensive effect of the calcium channel blocker drugbank.com

Advanced Methodologies in Cirazoline Hydrochloride Research

Cell-based Compound Screening and Bioassays (e.g., GPCR Bioassay Screening)

Cell-based assays are indispensable for screening compounds and characterizing their functional effects on G protein-coupled receptors (GPCRs), the primary targets of Cirazoline (B1222771) hydrochloride. wikipedia.orgnih.gov These assays allow researchers to move beyond simple binding affinity and assess the actual biological response elicited by a compound. unicam.it

Functional assays for GPCRs are crucial for drug screening and identifying new ligands. nih.gov For Cirazoline, which acts on various α-adrenergic receptors, these assays can determine whether it behaves as an agonist, partial agonist, or antagonist at different receptor subtypes. drugbank.comwikipedia.org

One common type of GPCR bioassay measures changes in intracellular second messengers, such as calcium ions (Ca2+). nih.gov For instance, the activation of certain α1-adrenoceptor subtypes by an agonist leads to an increase in cytosolic Ca2+ concentrations. nih.gov In functional studies using Chinese hamster ovary (CHO) cells expressing cloned human α1-adrenoceptor subtypes, Cirazoline was shown to cause concentration-dependent increases in cytosolic Ca2+ levels. nih.gov

These studies revealed that Cirazoline acts as a full agonist at the α1a-adrenoceptor subtype, producing a maximal response similar to that of noradrenaline. nih.gov However, at the α1b- and α1d-adrenoceptor subtypes, it behaves as a partial agonist. nih.gov

Adrenoceptor SubtypeCirazoline's Functional Activity
α1aFull agonist
α1bPartial agonist
α1dPartial agonist

This table illustrates the functional activity of Cirazoline at different human α1-adrenoceptor subtypes as determined by cell-based bioassays measuring cytosolic Ca2+ response. nih.gov

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are a powerful computational methodology used to study the dynamic behavior of molecules and their interactions at an atomic level. tocris.com While specific MD simulation studies focused solely on Cirazoline hydrochloride are not extensively documented in publicly available literature, this technique is widely applied in pharmaceutical research to understand how ligands like Cirazoline interact with their target receptors, such as GPCRs. nih.gov

MD simulations can provide insights into the conformational changes that occur in a receptor upon ligand binding, helping to elucidate the mechanism of receptor activation or inhibition. tocris.com By simulating the movement of atoms over time, researchers can visualize the binding process, identify key amino acid residues involved in the interaction, and calculate the binding free energy. This information is invaluable for the rational design of new molecules with improved affinity and selectivity.

The general workflow for an MD simulation of a ligand-receptor complex involves:

System Setup: Building a model of the receptor embedded in a lipid bilayer with solvent (water and ions) to mimic the cellular environment.

Equilibration: Allowing the system to relax to a stable state under controlled temperature and pressure.

Production Run: Running the simulation for an extended period to sample different conformations of the complex.

Analysis: Analyzing the trajectory to understand the dynamics of the interaction, including hydrogen bonding, hydrophobic interactions, and conformational changes.

This methodology can be instrumental in understanding the structural basis for Cirazoline's varied activity at different α-adrenergic and imidazoline (B1206853) receptor subtypes.

High-Throughput Screening Techniques

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. researchgate.netnih.gov While HTS is more commonly used to discover new lead compounds rather than to characterize a known one like Cirazoline, the techniques employed are relevant to understanding its pharmacological context.

HTS assays can be either biochemical or cell-based. researchgate.net For targets like the α-adrenergic receptors that Cirazoline binds to, a miniaturized radioligand competition assay can be adapted for an HTS format. uiowa.edu Such an assay was successfully used to screen a large chemical library for modulators of human α2-adrenoceptors. uiowa.edu In this approach, the assay is optimized for use in a robotic environment, allowing for the rapid screening of thousands of compounds. uiowa.edu

The goal of such a screen would be to identify compounds that can displace a radiolabeled ligand from the receptor, indicating that they bind to the same site. Hits from the primary screen are then typically subjected to further testing to confirm their activity and determine their potency. Although Cirazoline itself would not be the compound being screened, it could be used as a reference compound in these assays to validate the assay's performance and to compare the potency of newly identified hits.

Chromatographic Techniques for Characterization (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such methods that are widely used in the analysis of pharmaceuticals, including imidazoline derivatives similar to Cirazoline.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For compounds like Cirazoline, a reversed-phase HPLC method would typically be employed. In this method, the stationary phase is nonpolar (e.g., ODS or C18), and the mobile phase is a polar solvent mixture, such as methanol and water, often with additives like triethylamine or acetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the compound absorbs light, for example, 254 nm. This method allows for the accurate quantification of the compound and the detection of any impurities.

Thin-Layer Chromatography (TLC) is another valuable technique for the separation and identification of compounds. It is often used as a simpler, faster, and more cost-effective alternative to HPLC for qualitative analysis or for monitoring the progress of a chemical reaction. For imidazoline derivatives, a typical TLC system might use silica gel plates as the stationary phase and a solvent system such as a mixture of ethyl acetate, methanol, and ammonia. After separation, the spots can be visualized under UV light or by using a densitometer for quantitative analysis.

Spectroscopic Analysis (e.g., 1H-NMR, Mass Spectrometry)

Spectroscopic techniques are crucial for elucidating the chemical structure and confirming the identity of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly Proton NMR (1H-NMR), provides detailed information about the structure of a molecule by detecting the magnetic properties of atomic nuclei. The 1H-NMR spectrum of Cirazoline would show distinct signals for each unique proton in the molecule. The chemical shift of each signal, its integration (the area under the peak), and its splitting pattern (multiplicity) provide information about the electronic environment of the protons, the number of protons of each type, and the number of neighboring protons, respectively. This data allows for the unambiguous confirmation of the compound's structure.

Mass Spectrometry (MS) is another powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like Cirazoline. In ESI-MS, a solution of the compound is sprayed into the mass spectrometer, and the solvent is evaporated to produce gas-phase ions. The mass spectrometer then analyzes these ions to produce a mass spectrum, which can be used to confirm the molecular weight of Cirazoline.

Immunohistochemistry and Immunoblotting Techniques

Immunohistochemistry (IHC) and immunoblotting (also known as Western blotting) are antibody-based techniques used to detect and localize specific proteins in tissues and cell extracts, respectively. In the context of Cirazoline research, these methods are not used to detect the compound itself but are vital for studying the expression and distribution of its target receptors, namely α-adrenergic and imidazoline receptors.

Immunohistochemistry (IHC) allows for the visualization of the location of a specific protein within a tissue sample. This is achieved by using an antibody that specifically binds to the protein of interest. The antibody is then labeled with an enzyme or a fluorescent dye, allowing its location to be seen under a microscope. IHC has been used to localize α-adrenergic receptor subtypes in various tissues, providing insights into where Cirazoline might exert its effects. For example, studies have used IHC to map the distribution of α2A-adrenergic receptors in the brainstem and α1B-adrenergic receptors in the iris. unicam.it

Immunoblotting (Western Blotting) is used to separate and identify proteins from a mixture, such as a cell or tissue homogenate. The proteins are first separated by size using gel electrophoresis. They are then transferred to a membrane, which is incubated with an antibody specific to the target protein. A secondary antibody, which is labeled, is then used to detect the primary antibody, allowing for the visualization of the protein of interest. This technique can be used to confirm the presence and determine the relative amount of a specific receptor subtype in a given tissue or cell line, complementing the findings from IHC.

Genetic Models (e.g., Transgenic Mice, Knockout Mice)

The use of genetically engineered mouse models has been instrumental in elucidating the specific molecular pathways through which this compound exerts its effects. By manipulating the genes encoding for adrenergic receptors, researchers can identify the precise receptor subtypes responsible for the pharmacological actions of cirazoline, thereby providing a deeper understanding of its mechanism of action. Transgenic mice, which are engineered to overexpress a particular gene, and knockout mice, in which a specific gene has been inactivated, have been pivotal in this area of research.

Detailed Research Findings

Research utilizing these advanced genetic models has largely focused on the role of the α1A-adrenergic receptor (α1A-AR), a primary target of cirazoline. Studies have demonstrated that the effects of cirazoline in wild-type animals can often mimic the phenotypes observed in transgenic mice with altered α1A-AR expression.

One significant area of investigation has been the impact of cirazoline on neurogenesis. In a study investigating the role of α1-adrenergic receptors in the brain, researchers used transgenic mice engineered to overexpress either the wild-type α1A-adrenergic receptor or a constitutively active mutant form. nih.gov Their findings revealed that the α1A-AR selective agonist, cirazoline, when administered to normal mice, led to an increase in the incorporation of 5-bromo-2-deoxyuridine (BrdU), a marker of cell proliferation, in neurogenic areas of the brain. nih.gov This suggests that cirazoline promotes neurogenesis, an effect that is consistent with the increased neurogenesis observed in the α1A-adrenergic receptor transgenic mice themselves. nih.gov

Effect of Cirazoline on Neurogenesis Markers in Normal Mice
Treatment GroupParameter MeasuredChase PeriodObservation
Control (Normal Mice)BrdU+ and/or Nestin+ Cells2 daysBaseline levels
Cirazoline-treated (Normal Mice)BrdU+ and/or Nestin+ Cells2 daysIncreased number of positive cells

Furthermore, the link between α1A-AR signaling and mood-related behaviors has been explored using genetic models. Research has shown that transgenic mice expressing a constitutively active mutant (CAM) of the α1A-AR exhibit antidepressant-like behaviors. This genetically induced phenotype was mimicked in wild-type mice through chronic treatment with cirazoline. These mice were subjected to behavioral tests such as the tail suspension test, where a reduction in immobility time is indicative of an antidepressant-like effect, and the marble burying test, where a decrease in the number of marbles buried can suggest anxiolytic or anti-obsessive-compulsive-like effects.

Behavioral Effects of α1A-AR Activation in Mice
Mouse ModelTreatmentBehavioral TestObserved Effect
CAM α1A-AR Transgenic MiceNoneTail Suspension TestAntidepressant-like behavior
CAM α1A-AR Transgenic MiceNoneForced Swim TestAntidepressant-like behavior
CAM α1A-AR Transgenic MiceNoneMarble Burying BehaviorDecreased burying behavior
Wild-Type MiceChronic CirazolineTail Suspension TestMimicked antidepressant-like behavior of CAM α1A-AR mice

The collective findings from studies using both transgenic and knockout mice have solidified the understanding that the α1A-adrenergic receptor is a key mediator of the neurological and physiological effects of cirazoline. These genetic models have not only helped to confirm the compound's mechanism of action but have also opened up new avenues for exploring the therapeutic potential of targeting the α1A-AR in various conditions.

Future Directions and Therapeutic Potential

Development of Novel α1-Adrenergic Receptor Modulators

The structure of cirazoline (B1222771) hydrochloride serves as a scaffold for the development of new classes of α1-adrenergic receptor modulators with improved therapeutic profiles.

Researchers have successfully synthesized and characterized the first positive allosteric modulator (PAM) for the α1-adrenergic receptor by deriving it from the α1A-AR selective imidazoline (B1206853) agonist, cirazoline. nih.govnih.gov This novel compound, referred to as Compound 3 (Cmpd-3), represents a significant advancement in the field as it offers the potential for a new class of therapeutics with fewer side effects than traditional orthosteric agonists. nih.govresearchgate.net The development of such PAMs aims to enhance the receptor's response to the endogenous agonist norepinephrine (B1679862), rather than activating the receptor directly, which could lead to more controlled and localized effects. nih.govnih.gov

Cmpd-3 exhibits binding characteristics typical of a PAM, with both high and low-affinity states at the α1A-AR, which revert to a single low-affinity state in the presence of GTP. nih.govnih.gov This suggests a nuanced interaction with the receptor that is dependent on its activation state. The design of this PAM was based on the imidazoline backbone of cirazoline, which is known for its selectivity for the α1A-AR subtype. nih.gov

Table 1: Binding Affinities of Compound 3 (Cmpd-3) at the α1A-Adrenergic Receptor

Binding Site Affinity (nM) Condition
High Affinity 0.00013 Without GTP
Low Affinity 54 Without GTP
Single Low Affinity 100 With GTP

The development of PAMs from the cirazoline structure has also highlighted the importance of ligand bias and signaling selectivity. nih.govnih.gov Ligand bias, also known as functional selectivity, is the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. nih.gov This is a critical concept in modern pharmacology, as it allows for the design of drugs that can selectively engage therapeutic pathways while avoiding those that cause adverse effects. nih.gov

The cirazoline-derived PAM, Cmpd-3, demonstrates significant signaling bias. nih.govnih.gov It potentiates the norepinephrine-mediated cyclic AMP (cAMP) response at nanomolar concentrations without affecting the inositol phosphate pathway. nih.govnih.gov This selectivity for the cAMP pathway is a key feature that could be exploited for therapeutic benefit. Furthermore, Cmpd-3 is highly selective for the α1A-adrenergic receptor subtype, showing no effects on the signaling of α1B- or α1D-AR subtypes. nih.govnih.gov This subtype selectivity, combined with its signaling bias, makes it a promising candidate for further development. The goal is to create therapeutics that can fine-tune the activity of the α1A-AR in specific tissues or under certain pathological conditions without causing widespread side effects, such as increases in blood pressure, which are common with traditional α1-AR agonists. nih.gov

Exploration of Cirazoline Hydrochloride in Neuropharmacology

The presence and function of α1-adrenergic receptors in the central nervous system have led to investigations into the potential role of this compound in various neurological disorders.

The effects of cirazoline on cognition have yielded mixed results in animal studies, suggesting a complex relationship between α1-adrenergic receptor activation and cognitive processes. In studies with aged rhesus monkeys, low doses of cirazoline were found to impair spatial working memory. nih.gov This impairment was reversible with the α1-adrenergic antagonist prazosin, indicating that the effect was mediated by α1-adrenergic receptors. nih.gov

Conversely, preliminary data from the same study suggested that higher doses of cirazoline might improve performance, an effect that was not reversed by prazosin but by the imidazoline/α2-adrenergic antagonist idazoxan. nih.gov This suggests a more complex pharmacology at higher doses, potentially involving other receptor systems. nih.gov

Recent preclinical studies have suggested a potential role for α1A-adrenergic receptor agonists, like cirazoline, in the modulation of mood and antidepressant-like behaviors. nih.gov In one study, chronic treatment of wild-type mice with cirazoline resulted in antidepressant-like behavior in the tail suspension test and the forced swim test. nih.gov This effect was similar to that observed in mice with a constitutively active mutant α1A-adrenergic receptor, and the behavior was reversed by the α1-AR inverse agonist prazosin. nih.gov

These findings suggest that activation of α1A-adrenergic receptors may contribute to antidepressant effects. nih.gov The study also noted that these effects were specific to the α1A-AR subtype, as mice with a constitutively active α1B-AR did not exhibit the same antidepressant-like behaviors. nih.gov Furthermore, no significant differences in anxiety-related behaviors were observed, indicating a specific role in depressive-like states rather than a general anxiolytic effect. nih.gov

Table 2: Effect of Cirazoline on Immobility Time in the Tail Suspension Test (TST)

Treatment Group Immobility Time (seconds) Outcome
Control (Wild Type) Higher Standard depressive-like behavior
Cirazoline-Treated (Wild Type) Significantly Lower Antidepressant-like effect

Investigation in Cardiovascular Research Beyond Vasoconstriction

Further research into the mechanisms of cirazoline-induced vasoconstriction has revealed a role for calcium entry. nih.gov Pretreatment with phenoxybenzamine, an α-adrenoceptor antagonist, unmasked a calcium-entry sensitive mechanism of vasoconstriction in response to cirazoline. nih.gov This finding suggests that the vasoconstrictive effects of cirazoline are not solely dependent on the release of intracellular calcium but also involve the influx of extracellular calcium, adding another layer of complexity to its cardiovascular actions. nih.gov

Elucidation of Imidazoline Binding Site Significance

The therapeutic potential of this compound is intrinsically linked to its interaction with various receptor systems, most notably imidazoline binding sites. These sites are distinguished from the classical adrenoceptors and are broadly classified into I1, I2, and I3 subtypes, each with unique physiological roles. researchgate.net Research has demonstrated that cirazoline possesses a greater affinity for these imidazoline recognition sites than other related compounds, making it a valuable pharmacological tool for their characterization. nih.gov

The use of radiolabeled cirazoline, specifically [3H]cirazoline, has been pivotal in exploring these non-adrenergic binding sites. nih.gov Studies utilizing [3H]cirazoline have successfully identified and characterized high-affinity imidazoline-guanidinium sites in various tissues, including the brain, kidneys, and pancreatic beta cells. nih.gov These investigations have revealed that the binding of [3H]cirazoline is both saturable and reversible, indicating the presence of specific receptor populations. nih.gov

A significant finding from these studies is the confirmation that imidazoline recognition sites and the cloned alpha-2 adrenoceptor subtypes represent distinct macromolecular entities. nih.gov This distinction is crucial for understanding the specific effects of cirazoline that are not mediated by adrenergic receptors. While [3H]cirazoline has proven to be a high-affinity radioligand for these sites, it does not appear to differentiate between the I1 and I2 subtypes. nih.gov

Further research into the heterogeneity of these binding sites has been conducted using derivatives of cirazoline. For instance, the compound 2-(3-aminophenoxy)methyl imidazoline (AMPI), a derivative of cirazoline, has shown differential affinity for imidazoline binding sites in various tissues and species, further highlighting the complexity and diversity of these receptors. nih.gov The continued elucidation of the significance of these imidazoline binding sites will be instrumental in developing more selective and targeted therapies.

Table 1: Affinity of Selected Compounds for Imidazoline Binding Sites

CompoundAffinity for Imidazoline SitesKey Findings
Cirazoline HighGreater affinity than other imidazoline or guanidinium compounds. nih.gov
Clonidine HighHigh affinity for [3H]cirazoline binding sites. nih.gov
Bromoxidine HighHigh affinity for [3H]cirazoline binding sites. nih.gov
Idazoxan HighHigh affinity for [3H]cirazoline binding sites. nih.gov
Amiloride HighHigh affinity for [3H]cirazoline binding sites. nih.gov
AMPI VariableHigh affinity in rabbit brain and kidney; low affinity in human brain. nih.gov

Drug-Drug Interaction Mechanisms and Implications

The potential for drug-drug interactions with this compound is an important consideration for its future therapeutic applications. These interactions can be broadly categorized into two types: pharmacodynamic and pharmacokinetic.

Pharmacodynamic Interactions:

Pharmacodynamic interactions occur when two drugs act on the same or related physiological systems, leading to additive, synergistic, or antagonistic effects. Given that cirazoline is a potent alpha-1 adrenergic receptor agonist and an even more potent alpha-2 receptor antagonist, there is a clear potential for interactions with other drugs that modulate the adrenergic system. nih.gov

For instance, co-administration of cirazoline with other vasoconstricting agents could lead to an exaggerated hypertensive response. Conversely, its efficacy might be diminished when used alongside alpha-1 adrenergic antagonists. Similarly, its alpha-2 antagonistic properties could interfere with the therapeutic effects of alpha-2 adrenergic agonists. A number of potential interactions have been identified where cirazoline may decrease the antihypertensive activities of certain drugs or increase the hypertensive and vasoconstricting activities of others. drugbank.com

Pharmacokinetic Interactions:

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion (ADME) by another substance. The metabolism of many drugs is mediated by the cytochrome P450 (CYP) family of enzymes in the liver. nih.gov Inhibition or induction of these enzymes by a co-administered drug can lead to clinically significant changes in drug concentrations.

Table 2: Potential Pharmacodynamic Drug-Drug Interactions with this compound

Interacting Drug ClassPotential Outcome
Other VasoconstrictorsIncreased hypertensive and vasoconstricting effects. drugbank.com
Antihypertensive AgentsDecreased antihypertensive efficacy. drugbank.com
Alpha-1 Adrenergic AntagonistsAntagonism of cirazoline's effects.
Alpha-2 Adrenergic AgonistsInterference with the therapeutic effects of the agonist.

Computational Modeling and Drug Design

Computational modeling and drug design have become indispensable tools in modern pharmacology, offering a rational and efficient approach to the discovery and development of new therapeutic agents. openmedicinalchemistryjournal.comsysrevpharm.orgspringernature.com These in silico methods have the potential to significantly accelerate the exploration of this compound's therapeutic potential and the design of novel, more selective analogs.

Molecular Docking and Virtual Screening:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, allowing for the characterization of the binding energy and interactions. openmedicinalchemistryjournal.com This method could be employed to study the binding of cirazoline to its various targets, including the different subtypes of adrenergic and imidazoline receptors. Such studies can provide valuable insights into the structural basis of its activity and selectivity.

Virtual screening, which involves the computational screening of large libraries of compounds against a biological target, could be utilized to identify new molecules with a similar or improved pharmacological profile to cirazoline. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR):

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models for cirazoline and its analogs, it would be possible to predict the activity of newly designed compounds and to identify the key structural features that are important for their therapeutic effects.

De Novo Drug Design:

De novo drug design is a computational approach that involves the creation of novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com This technique could be used to design new ligands for the imidazoline binding sites, potentially leading to the development of compounds with greater selectivity and improved therapeutic profiles compared to cirazoline.

While specific computational modeling studies on this compound are not extensively documented in the current literature, the application of these methods to similar heterocyclic compounds has been widely reported. The use of these in silico tools holds great promise for the future development of cirazoline-based therapies.

Table 3: Application of Computational Modeling in Drug Design

Computational MethodApplication in Cirazoline Research
Molecular Docking Predict binding modes and affinities of cirazoline and its analogs to adrenergic and imidazoline receptors. openmedicinalchemistryjournal.com
Virtual Screening Identify novel compounds with similar or improved pharmacological profiles from large chemical libraries. openmedicinalchemistryjournal.com
QSAR Correlate the chemical structure of cirazoline analogs with their biological activity to guide the design of more potent compounds. nih.gov
De Novo Design Generate novel molecular structures with desired pharmacological properties for imidazoline and adrenergic receptors. openmedicinalchemistryjournal.com

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Cirazoline hydrochloride in experimental samples?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) is widely used. Key parameters include a C18 column (4.6 mm × 15 cm, 5 µm particle size), mobile phase (e.g., phosphate buffer and acetonitrile gradient), and UV detection at 220–280 nm. Standard preparation involves dissolving accurately weighed reference material in solvent, followed by filtration (0.45 µm) and injection (20 µL). Quantification is achieved by comparing peak areas of test samples to calibration curves .

Q. How should researchers handle and store this compound to ensure stability in laboratory settings?

  • Methodological Answer : Store lyophilized powder in a desiccator at –20°C, protected from light and moisture. For aqueous solutions, use freshly prepared buffers (pH 4–6) and avoid prolonged exposure to temperatures >25°C. Stability studies should include periodic HPLC analysis to detect degradation products. Refer to safety data sheets (SDS) for handling precautions, such as wearing nitrile gloves and working in a fume hood .

Advanced Research Questions

Q. How can researchers design experiments to investigate the α1-adrenergic receptor selectivity of this compound?

  • Methodological Answer :

  • In vitro : Use isolated tissue assays (e.g., rat vas deferens or aortic rings) to measure contractile responses. Pre-treat tissues with selective antagonists (e.g., Alfuzosin for α1) and compare EC50 values.
  • In vivo : Monitor blood pressure changes in anesthetized animals after administering Cirazoline, with/without α1-selective blockers. Advanced studies may employ radioligand binding assays using [³H]-Prazosin to quantify receptor affinity .
  • Data Interpretation : Calculate selectivity ratios (α1/α2) using dose-response curves and apply statistical models (e.g., two-way ANOVA with post-hoc Tukey tests) .

Q. What methodologies are recommended for resolving contradictions in this compound's pharmacological data across different in vivo models?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of published data, categorizing results by species, dosage, and experimental endpoints (e.g., blood pressure vs. urethral pressure).
  • Controlled Replication : Standardize variables (e.g., animal strain, anesthesia type) and use internal controls (e.g., reference agonists like Phenylephrine).
  • Mechanistic Studies : Employ knockout models (e.g., α1-adrenoceptor-deficient mice) to isolate confounding factors. Cross-validate findings using complementary techniques like electrophysiology or calcium imaging .

Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Include exact concentrations, solvent composition, and equipment specifications (e.g., HPLC column batch number).
  • Data Transparency : Provide raw datasets (e.g., chromatograms, dose-response curves) in supplementary materials. Use standardized nomenclature (IUPAC names, CAS numbers) to avoid ambiguity.
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for describing synthesis, characterization, and statistical methods .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report parameters such as EC50, Hill coefficient, and R².
  • Outlier Management : Apply Grubbs’ test to exclude anomalies, particularly in small-sample in vivo studies.
  • Power Analysis : Predefine sample sizes using pilot data to ensure adequate statistical power (α=0.05, β=0.2) .

Specialized Methodological Considerations

Q. How can researchers validate the purity of synthesized this compound batches for receptor studies?

  • Methodological Answer :

  • Multi-Technique Validation : Combine HPLC (purity >98%), mass spectrometry (exact mass confirmation), and ¹H-NMR (structural verification).
  • Bioactivity Testing : Compare batch potency in a reference assay (e.g., α1-mediated vasoconstriction). Significant deviations (>10% from historical EC50) warrant re-analysis .

Q. What strategies mitigate off-target effects when studying this compound in complex biological systems?

  • Methodological Answer :

  • Selective Blockers : Co-administer antagonists for closely related receptors (e.g., α2-adrenoceptors with Yohimbine).
  • Transcriptomic Profiling : Use RNA-seq to identify unintended gene expression changes in treated tissues.
  • Positive/Negative Controls : Include reference compounds (e.g., Clonidine for α2 activity) to contextualize observed effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cirazoline hydrochloride
Reactant of Route 2
Cirazoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.